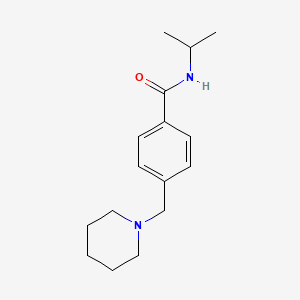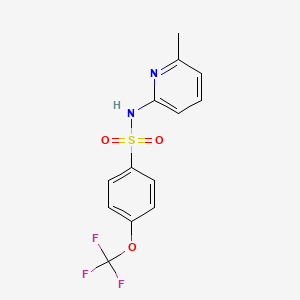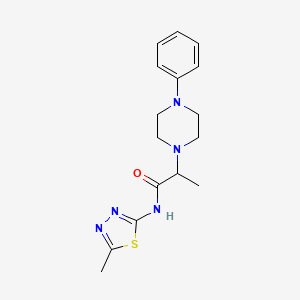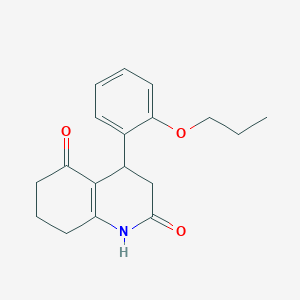
4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DFPQM, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In biochemistry, 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In neuroscience, 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been used as a ligand to study the function of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Wirkmechanismus
4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of the NMDA receptor, which is a ligand-gated ion channel that is involved in synaptic plasticity and learning and memory. 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone binds to the glutamate-binding site of the NMDA receptor and prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the postsynaptic neuron. This leads to a decrease in the excitability of the neuron and a reduction in long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory.
Biochemical and Physiological Effects:
4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, the inhibition of tumor growth, and the modulation of synaptic plasticity. 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects, which may be due to its ability to reduce the influx of calcium ions into neurons and prevent excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its high affinity and specificity for the NMDA receptor, which makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one of the limitations of 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its potential toxicity, which may limit its use in certain experimental settings. Additionally, the synthesis of 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its effects on other ion channels and receptors. Additionally, the development of new fluorescent probes based on 4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may lead to new insights into protein-ligand interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
4-(2,3-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-14-6-11-10(9-4-3-5-12(18)17(9)19)7-16(21)20-13(11)8-15(14)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHPBHKFOFRLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4-(4-phenyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4436043.png)
![3-amino-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4436044.png)
![2-methyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B4436051.png)
![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4436066.png)
![6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4436067.png)

![8-(3-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4436071.png)

![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4436104.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)propanamide](/img/structure/B4436110.png)

![9-(3-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436128.png)
